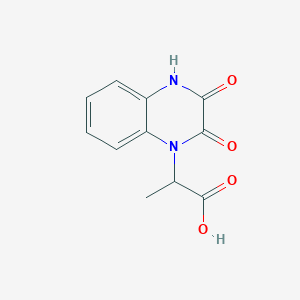
2-(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)propanoic acid is a quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)propanoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method might involve the reaction of a quinoxaline derivative with a carboxyethylating agent in the presence of a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to quinoxaline-2,3-dione derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Introduction of different functional groups at specific positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline-2,3-dione derivatives, while substitution reactions could introduce various functional groups onto the quinoxaline ring.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials or agrochemicals.
作用机制
The mechanism of action of 2-(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)propanoic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
Quinoxaline-2,3-dione: A closely related compound with similar structural features.
1-carboxyethylquinoxaline: Another derivative with a carboxyethyl group but differing in the position or oxidation state.
Uniqueness
2-(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)propanoic acid is unique due to its specific substitution pattern and potential biological activities. Its distinct chemical structure may confer unique properties compared to other quinoxaline derivatives, making it a valuable compound for research and development.
属性
CAS 编号 |
137689-96-4 |
|---|---|
分子式 |
C11H10N2O4 |
分子量 |
234.21 g/mol |
IUPAC 名称 |
2-(2,3-dioxo-4H-quinoxalin-1-yl)propanoic acid |
InChI |
InChI=1S/C11H10N2O4/c1-6(11(16)17)13-8-5-3-2-4-7(8)12-9(14)10(13)15/h2-6H,1H3,(H,12,14)(H,16,17) |
InChI 键 |
NUDMTQSXCGAGHU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)N1C2=CC=CC=C2NC(=O)C1=O |
规范 SMILES |
CC(C(=O)O)N1C2=CC=CC=C2NC(=O)C1=O |
同义词 |
1(2H)-Quinoxalineacetic acid, 3,4-dihydro--alpha--methyl-2,3-dioxo- |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














